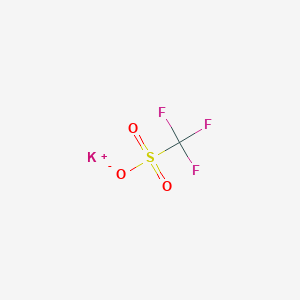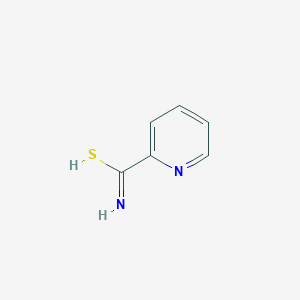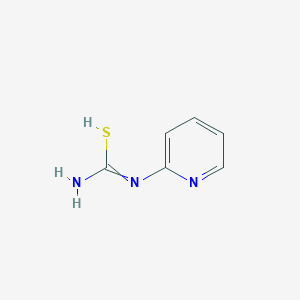
1,1,3,3-Tetramethyl-disiloxane
概要
説明
1,1,3,3-Tetramethyl-disiloxane is an organosilicon compound with the molecular formula C4H14OSi2. It is a colorless, transparent liquid known for its mild reducing properties and its use as a hydride source in various chemical reactions. This compound is widely used in organic synthesis, polymer production, and as an intermediate in the preparation of other organosilicon compounds .
準備方法
1,1,3,3-Tetramethyl-disiloxane can be synthesized through several methods:
Reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane: This method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, or lithium borohydride in tetrahydrofuran.
Hydrolysis of Dimethylchlorosilane: This conventional method uses the hydrolysis of dimethylchlorosilane to produce this compound.
化学反応の分析
1,1,3,3-Tetramethyl-disiloxane undergoes various chemical reactions, including:
Hydrosilylation: It acts as a hydride source in hydrosilylation reactions to synthesize mono-functionalized siloxane derivatives.
Reduction: It is used as a reducing agent to synthesize alkyl halides from aldehydes.
Dehydrogenative Silylation: This reaction involves the formation of polymers by reacting with alkadienes and alkynes.
Bromination: It enables direct bromination of carboxylic acids in the presence of indium bromide as a catalyst.
Common reagents and conditions used in these reactions include platinum catalysts, indium bromide, and various metal hydrides. The major products formed from these reactions are siloxane derivatives, alkyl halides, and polymers .
科学的研究の応用
作用機序
The mechanism by which 1,1,3,3-tetramethyl-disiloxane exerts its effects involves its electrophilic nature, making it an attractive hydride source. In hydrosilylation reactions, it donates hydride ions to unsaturated substrates, facilitating the formation of siloxane bonds. In reduction reactions, it transfers hydride ions to carbonyl compounds, reducing them to alcohols or amines .
類似化合物との比較
1,1,3,3-Tetramethyl-disiloxane can be compared with other similar organosilicon compounds:
1,1,3,3,5,5-Hexamethyltrisiloxane: This compound has a similar structure but with an additional siloxane unit, making it more suitable for certain polymer applications.
Octamethylcyclotetrasiloxane: This cyclic compound is used in the production of silicone elastomers and resins.
1,1,1,3,3,3-Hexafluoro-2-propanol: Although not a siloxane, this compound is used in similar reduction reactions due to its strong hydride-donating properties.
This compound stands out due to its mild reducing properties, making it a versatile reagent in organic synthesis and polymer production .
特性
IUPAC Name |
dimethylsilyloxy(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQDQZEMGUESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30812-70-5 | |
| Details | Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30812-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
134.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-26-7 | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














